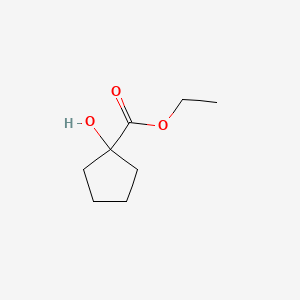

Ethyl 1-hydroxycyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-7(9)8(10)5-3-4-6-8/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINOXNRTFZITQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657944 | |

| Record name | Ethyl 1-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41248-23-1 | |

| Record name | Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-cyclopentanecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-hydroxycyclopentanecarboxylate

Introduction

Ethyl 1-hydroxycyclopentanecarboxylate is a bifunctional organic molecule of increasing interest within the scientific community, particularly in the realms of pharmaceutical development and fine chemical synthesis. Its structure, which incorporates both a hydroxyl group and an ethyl ester on a cyclopentane ring, imparts a unique combination of polarity, reactivity, and steric bulk. This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application. We will delve into its fundamental characteristics, synthesis, reactivity, and safe handling, supported by established experimental protocols and data.

Chemical Identity and Molecular Structure

The fundamental identifiers for this compound are summarized below:

| Identifier | Value | Source |

| CAS Number | 41248-23-1 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| IUPAC Name | ethyl 1-hydroxycyclopentane-1-carboxylate | [1] |

| Synonyms | 1-Hydroxycyclopentanecarboxylic acid ethyl ester, this compound | [1][4] |

| InChI Key | GINOXNRTFZITQJ-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCOC(=O)C1(CCCC1)O | [6] |

Core Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. These properties are summarized in the table below.

| Property | Value | Source |

| Physical State | Liquid | [5][7] |

| Appearance | Colorless to light brown/yellow oil | [4][5] |

| Boiling Point | 206 °C | [1][5] |

| Density | 1.144 g/cm³ | [1][5] |

| Flash Point | 77 °C | [1][5] |

| pKa (Predicted) | 13.28 ± 0.20 | [5][6] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [5][7] |

Synthesis and Reactivity

Synthesis

A prevalent and efficient method for the synthesis of this compound is the Fischer esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[2][5]

The reaction proceeds as follows:

-

Reactants : 1-Hydroxycyclopentanecarboxylic acid and an excess of ethanol (which also acts as the solvent).

-

Catalyst : A catalytic amount of concentrated sulfuric acid.

-

Conditions : The reaction mixture is typically stirred at room temperature for an extended period (e.g., 3 days) to reach equilibrium.[2][5]

-

Work-up : Post-reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (like ethyl acetate) and brine. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the final product as an oil.[2][5] A mass spectrometry analysis of the resulting product would be expected to show a peak at m/z 159, corresponding to the protonated molecule [M+H]⁺.[2][5]

The following diagram illustrates the general workflow for this synthesis:

Reactivity

The reactivity of this compound is governed by its two primary functional groups: the tertiary hydroxyl group and the ethyl ester.

-

Hydroxyl Group : The tertiary alcohol is a key site for reactions. It can undergo:

-

Esterification or Etherification : Reaction with acyl chlorides, anhydrides, or alkyl halides (under appropriate conditions) to form new esters or ethers.

-

Oxidation : While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds.

-

Dehydration : Under acidic conditions and heat, the hydroxyl group can be eliminated to form an alkene, likely Ethyl 1-cyclopentene-1-carboxylate.

-

-

Ester Group : The ethyl ester is susceptible to:

-

Hydrolysis : In the presence of acid or base, the ester can be hydrolyzed back to the parent carboxylic acid (1-hydroxycyclopentanecarboxylic acid) and ethanol.

-

Transesterification : Reaction with another alcohol in the presence of a catalyst can exchange the ethyl group for a different alkyl group.

-

Amidation : Reaction with amines can convert the ester into the corresponding amide.

-

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding 1-(hydroxymethyl)cyclopentanol.

-

The presence of the hydroxyl group on the alpha-carbon to the ester carbonyl makes this compound an α-hydroxy ester. This structural motif is significant in organic synthesis and can influence the reactivity of the adjacent ester group.

Experimental Protocols

Determination of Aqueous Solubility (Qualitative)

This protocol provides a standardized method for qualitatively assessing the solubility of this compound in water and other common laboratory solvents. This is a foundational experiment to understand its behavior in different solvent systems.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Small test tubes and rack

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Water Solubility :

-

Add approximately 0.2 mL of this compound to a small test tube.

-

Add 3 mL of deionized water in portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. Based on existing data, it is expected to have limited solubility.[4]

-

-

Solubility in Aqueous Base :

-

If the compound is insoluble in water, to a fresh sample (0.2 mL), add 3 mL of 5% NaOH solution in portions, with vigorous shaking.

-

Observe for dissolution, which would indicate that the compound has acidic properties. Given its pKa, significant dissolution in 5% NaOH is not expected.

-

-

Solubility in Aqueous Acid :

-

If the compound is insoluble in water, to a fresh sample (0.2 mL), add 3 mL of 5% HCl solution in portions, with vigorous shaking.

-

Observe for dissolution, which would indicate that the compound has basic properties (e.g., an amine group). This compound is not expected to dissolve.

-

-

Solubility in Concentrated Acid :

-

If the compound is insoluble in the above solvents, its solubility in cold, concentrated sulfuric acid can be tested. This indicates the presence of functional groups that can be protonated by the strong acid, such as the oxygen atoms in the hydroxyl and ester groups.

-

Caution : This should be performed in a fume hood with appropriate personal protective equipment. Add the compound to the acid slowly and observe for dissolution or a color change.

-

The following diagram outlines the decision-making process in this qualitative solubility testing workflow.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. store.astm.org [store.astm.org]

- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. scribd.com [scribd.com]

- 6. This compound | 41248-23-1 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 1-hydroxycyclopentanecarboxylate (CAS No. 41248-23-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclopentanecarboxylate is a bifunctional organic molecule featuring a cyclopentane ring substituted with both a hydroxyl group and an ethyl ester at the same carbon atom. This unique structure, combining a tertiary alcohol and an ester, makes it a valuable intermediate in organic synthesis. Its utility is most prominently noted in the agrochemical industry as a key building block for the insecticide and acaricide Spiromesifen.[1][2][3] Furthermore, the cyclopentane motif is a common scaffold in a variety of biologically active compounds, suggesting potential for this compound in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid with a mild, pleasant odor.[4] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[4]

| Property | Value | Source(s) |

| CAS Number | 41248-23-1 | [5][6] |

| Molecular Formula | C₈H₁₄O₃ | [6][7] |

| Molecular Weight | 158.20 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [4][9] |

| Boiling Point | 206 °C | [5] |

| Density | 1.144 g/cm³ | [10] |

| Flash Point | 77 °C | [10] |

| pKa (predicted) | 13.28 ± 0.20 | [6] |

| Storage | 2-8 °C, sealed in a dry environment | [11] |

Synthesis of this compound

There are two primary and well-established methods for the synthesis of this compound: Fischer Esterification and the Reformatsky Reaction.

Fischer Esterification of 1-Hydroxycyclopentanecarboxylic Acid

This is a straightforward and high-yielding method that involves the acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol.[3][12]

Reaction Scheme:

Caption: Fischer Esterification of 1-Hydroxycyclopentanecarboxylic Acid.

Experimental Protocol:

-

To a solution of 1-hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol) in ethanol (3.8 mL), a catalytic amount of concentrated sulfuric acid is slowly added.[3]

-

The reaction mixture is stirred at room temperature for 3 days.[3]

-

Upon completion, the solvent is removed under reduced pressure.[3]

-

The residue is partitioned between ethyl acetate (75 mL) and brine (25 mL). The layers are separated.[3]

-

The aqueous layer is extracted with an additional 75 mL portion of ethyl acetate.[3]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a light brown oil (yields up to 95%).[3]

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Excess Ethanol: Often used to drive the equilibrium towards the product side, according to Le Chatelier's principle.

-

Aqueous Workup with Brine: The brine wash helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.

-

Drying with Anhydrous Sodium Sulfate: Ensures the complete removal of water from the organic phase before final concentration.

Reformatsky Reaction

The Reformatsky reaction provides an alternative route, particularly useful when starting from cyclopentanone. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.

Reaction Scheme:

Caption: Synthesis via the Reformatsky Reaction.

Conceptual Workflow:

-

Formation of the Reformatsky Reagent: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate.

-

Nucleophilic Addition: The organozinc reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.

-

Workup: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Advantages of the Reformatsky Reaction:

-

It is performed under neutral or slightly acidic conditions, making it suitable for substrates with acid-sensitive functional groups.

-

The organozinc reagents are generally less reactive than Grignard reagents, which can help to avoid side reactions.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its two functional groups: the tertiary hydroxyl group and the ethyl ester.

Reactions of the Hydroxyl Group

-

Esterification and Acylation: The tertiary hydroxyl group can be acylated to form a new ester. This reaction is a key step in the synthesis of Spiromesifen, where it is acylated with 3,3-dimethylbutyryl chloride.[4]

-

Dehydration: Acid-catalyzed dehydration can lead to the formation of ethyl cyclopent-1-enecarboxylate. The conditions for this reaction need to be carefully controlled to avoid polymerization or other side reactions.

-

Oxidation: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under standard conditions.

Reactions of the Ester Group

-

Hydrolysis (Saponification): The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt of 1-hydroxycyclopentanecarboxylic acid.

-

Transesterification: In the presence of another alcohol and a suitable catalyst, the ethyl group can be exchanged for a different alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, forming 1-(hydroxymethyl)cyclopentanol.

Applications in Agrochemicals and as a Synthetic Building Block

The most significant and well-documented application of this compound is as a crucial intermediate in the synthesis of Spiromesifen .[1][2][3]

Spiromesifen Synthesis Workflow:

Caption: Key steps in the synthesis of Spiromesifen.

Spiromesifen is a potent insecticide and acaricide that acts by inhibiting lipid biosynthesis.[13] The synthesis involves an initial esterification of the hydroxyl group of this compound with 2,4,6-trimethylphenylacetic acid, followed by a base-mediated intramolecular cyclization to form the spirocyclic tetronic acid core.[4] A final acylation step yields the active ingredient.[4]

Potential in Medicinal Chemistry

While specific examples of marketed drugs derived from this compound are not prominent in the literature, the cyclopentane scaffold is recognized as a "privileged scaffold" in drug discovery.[1] This is due to its conformational flexibility and its presence in numerous natural products and bioactive molecules.[1] The functional handles on this compound (the tertiary alcohol and the ester) provide versatile points for chemical modification to generate libraries of compounds for screening. For instance, the cyclopentane core is found in antiviral drugs like Abacavir and various experimental therapeutic agents.[1] The potential exists to use this compound as a starting material for novel cyclopentane-based therapeutics.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye irritation and may cause skin and respiratory irritation.[5][11] It is also considered harmful to aquatic life with long-lasting effects.[6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[5]

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]

-

Fire Safety: Keep away from open flames and high temperatures. Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its importance is firmly established in the agrochemical industry through its role in the synthesis of Spiromesifen. While its direct application in medicinal chemistry is less documented, its structural features make it an attractive starting point for the development of novel cyclopentane-based therapeutics. Further research into its reactivity, particularly in stereoselective transformations, and the biological evaluation of its derivatives could unlock new applications in drug discovery and materials science. The lack of readily available, detailed spectroscopic data in the public domain presents a minor hurdle for academic researchers, though this information is typically available from commercial suppliers.

References

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025, August 6). ResearchGate. Available at: [Link]

-

MSDS of ethyl 1-hydroxycyclopropane-1-carboxylate. Capot Chemical Co., Ltd. Available at: [Link]

- CN109020936A - A kind of preparation method of Spiromesifen and its intermediate. (2018, December 21). Google Patents.

-

Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385. PubChem. Available at: [Link]

-

Ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 53407781. PubChem. Available at: [Link]

-

Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089. PubChem. Available at: [Link]

-

ETHYL-3-HYDROXY-3-METHYL-5-OXO-2-PROPYLCYCLOPENT-1-ENECARBOXYLATE;MINOR-ISOMER - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089. PubChem - NIH. Available at: [Link]

-

Synthetic derivatives of spiromesifen and their bioactivity research | Request PDF. ResearchGate. (2025, August 7). Available at: [Link]

- DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. Google Patents.

-

Cyclopentanecarboxylic acid, 1-hydroxy-2-oxo-, ethyl ester | C8H12O4. PubChem. Available at: [Link]

-

(1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Spectra Problem #7 Solution. University of Calgary. Available at: [Link]

-

1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopentane synthesis [organic-chemistry.org]

- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 4. scirp.org [scirp.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]

- 8. 41248-23-1|this compound|BLD Pharm [bldpharm.com]

- 9. haihangchem.com [haihangchem.com]

- 10. This compound | 41248-23-1 [sigmaaldrich.com]

- 11. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectral Analysis of Ethyl 1-hydroxycyclopentanecarboxylate

This guide provides an in-depth analysis of the spectral data for Ethyl 1-hydroxycyclopentanecarboxylate, a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established spectroscopic principles and supported by comparative analysis with analogous compounds.

Introduction

This compound (CAS No. 41248-23-1) is a valuable intermediate in the synthesis of various compounds, including agrochemicals and pharmaceuticals. Its molecular structure, comprising a cyclopentane ring, a tertiary alcohol, and an ethyl ester functional group, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will provide a comprehensive, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with detailed experimental protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates the expected signals in its various spectra. The presence of distinct functional groups allows for a detailed and predictive analysis.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the ethyl group, the cyclopentane ring protons, and the hydroxyl proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification & Comparative Data |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. In ethyl cyclopentanecarboxylate, this signal appears around 4.1 ppm.[1] |

| ~ 3.5 | Singlet (s) | 1H | -OH | The chemical shift of hydroxyl protons can vary depending on concentration and solvent, but typically appears as a broad singlet. In tertiary alcohols, this shift is often observed in the 2.0-4.0 ppm range.[2] |

| ~ 2.0 - 1.6 | Multiplet (m) | 8H | Cyclopentane ring protons | The eight protons on the cyclopentane ring are diastereotopic and will appear as a complex multiplet. In ethyl cyclopentanecarboxylate, these protons resonate in the 1.5-1.9 ppm region.[1] |

| ~ 1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. This is a characteristic signal for an ethyl group and is seen in ethyl esters.[3] |

Interpretation and Causality

The downfield shift of the methylene quartet (~4.2 ppm) is a direct consequence of the inductive effect of the neighboring oxygen atom of the ester group, which withdraws electron density and deshields these protons.[4] The triplet splitting pattern arises from the n+1 rule, where the two neighboring methylene protons split the methyl signal into a triplet. Conversely, the three methyl protons split the methylene signal into a quartet. The cyclopentane protons exhibit complex splitting due to their rigid cyclic structure and diastereotopic relationships. The hydroxyl proton is expected to be a singlet as it typically does not couple with neighboring protons due to rapid exchange, although its chemical shift is highly dependent on experimental conditions like solvent and concentration.[2]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification & Comparative Data |

| ~ 177 | C=O (Ester) | The carbonyl carbon of an ester typically resonates in the 160-185 ppm range.[5] |

| ~ 80 | C-OH (Quaternary) | The quaternary carbon attached to the hydroxyl group is significantly deshielded. In analogous tertiary alcohols, this carbon appears in this region. |

| ~ 61 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen, typically appearing around 60 ppm.[6] |

| ~ 38 | Cyclopentane CH₂ (alpha to C-OH) | The carbons of the cyclopentane ring adjacent to the quaternary center will be downfield compared to the other ring carbons. |

| ~ 24 | Cyclopentane CH₂ (beta to C-OH) | These carbons are in a more typical alkane-like environment. |

| ~ 14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group is in a standard alkyl region.[6] |

Interpretation and Causality

The most downfield signal is attributed to the ester carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen. The quaternary carbon attached to the hydroxyl group is also significantly deshielded. The chemical shifts of the cyclopentane carbons are influenced by their proximity to the electron-withdrawing ester and hydroxyl groups. The symmetry of the molecule results in fewer signals than the total number of carbon atoms, with the two pairs of cyclopentane carbons being chemically equivalent.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Justification & Comparative Data |

| ~ 3450 | Strong, Broad | O-H stretch | Tertiary Alcohol | The broadness is due to hydrogen bonding. Tertiary alcohols typically show a C-O stretch around 1150 cm⁻¹.[7][8] |

| ~ 2960, 2870 | Medium-Strong | C-H stretch | Alkane (Cyclopentane and Ethyl) | These are characteristic sp³ C-H stretching vibrations.[9] |

| ~ 1730 | Strong, Sharp | C=O stretch | Ester | Saturated esters typically exhibit a strong carbonyl absorption in the 1750-1735 cm⁻¹ range.[10][11] |

| ~ 1150 | Strong | C-O stretch | Tertiary Alcohol & Ester | The C-O single bond stretches for both the alcohol and the ester will appear in this region, likely overlapping.[12][13] |

Interpretation and Causality

The most prominent features in the predicted IR spectrum are the broad O-H stretching band, indicative of the alcohol functional group and intermolecular hydrogen bonding, and the strong, sharp C=O stretching band, characteristic of the ester carbonyl. The presence of these two distinct peaks is strong evidence for the structure of this compound. The C-H stretching bands just below 3000 cm⁻¹ confirm the presence of saturated alkyl groups.[14]

Experimental Protocol: Liquid Film IR Spectroscopy

Caption: Workflow for Liquid Film IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Interpretation | Justification & Comparative Data |

| 159 | [M+H]⁺ | Protonated molecular ion | The molecular weight of this compound is 158.20 g/mol . In electrospray ionization (ESI), the protonated molecular ion is commonly observed.[15][16] |

| 141 | [M-H₂O+H]⁺ | Loss of water | Alcohols readily undergo dehydration in the mass spectrometer.[17] |

| 113 | [M-OC₂H₅]⁺ | Loss of the ethoxy group | Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for esters.[18] |

| 85 | [Cyclopentyl-OH]⁺ | Cleavage of the ester group | Fragmentation of the C-C bond between the cyclopentane ring and the carbonyl group. |

Interpretation and Causality

The expected mass spectrum under soft ionization conditions like ESI would prominently feature the protonated molecular ion at m/z 159. A key fragmentation pathway for alcohols is the loss of a water molecule, which would lead to a peak at m/z 141. Esters commonly undergo fragmentation via cleavage of the bond alpha to the carbonyl group, leading to the loss of the ethoxy radical and a fragment at m/z 113.[19] Further fragmentation of the cyclopentane ring can also be expected.

Experimental Protocol: Direct Infusion Mass Spectrometry

References

- 1. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. Hydroxymethyl 2-hydroxy-2-methylpropionate | C6H12O4 | CID 547682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tutorchase.com [tutorchase.com]

Ethyl 1-hydroxycyclopentanecarboxylate: A Guide to Molecular Structure, Conformation, and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclopentanecarboxylate is a bifunctional organic molecule of significant interest in synthetic chemistry. Featuring a cyclopentane scaffold substituted with both a hydroxyl and an ethyl ester group at the C1 position, its structure presents a unique combination of a rigid carbocyclic core and flexible, reactive functional groups. This guide provides an in-depth analysis of the molecule's structural characteristics, conformational landscape, and spectroscopic signature. We will explore the non-planar nature of the cyclopentane ring, the influence of geminal substitution on its preferred conformation, and the potential for intramolecular interactions. Furthermore, this document details robust protocols for its synthesis and computational conformational analysis, providing researchers with the foundational knowledge required to effectively utilize this versatile building block in complex molecular design and drug development programs.

Introduction: The Architectural Significance of a Versatile Scaffold

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount. This compound (CAS 41248-23-1) emerges as a noteworthy intermediate, valued not just for its constituent functional groups but for the specific three-dimensional arrangement they occupy. The presence of a tertiary alcohol and an ester on the same carbon atom provides two chemically distinct handles for subsequent elaboration. This geminal substitution pattern on a five-membered ring creates a rigid scaffold that can project functionality into defined vectors of chemical space—a critical attribute for optimizing molecular interactions in drug discovery. This guide moves beyond a simple cataloging of properties to explore the causality between the molecule's structure, its dynamic conformational behavior, and its ultimate utility in the synthesis of complex targets, such as the insecticide and miticide spiromesifen.[1]

Core Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound consists of a five-membered cyclopentane ring. The C1 carbon is quaternary, covalently bonded to a hydroxyl (-OH) group, an ethyl carboxylate (-COOCH₂CH₃) group, and two other carbons (C2 and C5) of the ring. This structure dictates its physical and chemical properties.[2]

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 41248-23-1 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [2][3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents (ethanol, ether); limited water solubility | [2] |

| InChI Key | GINOXNRTFZITQJ-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CCOC(=O)C1(CCCC1)O | [4] |

| pKa (Predicted) | 13.28 ± 0.20 | [4] |

Synthesis and Spectroscopic Characterization

A reliable understanding of a molecule's structure is rooted in its synthesis and the empirical data from spectroscopic analysis. The most common and straightforward synthesis of the title compound is the Fischer esterification of 1-hydroxycyclopentanecarboxylic acid.

Protocol 1: Fischer Esterification Synthesis

This protocol describes a standard laboratory procedure for synthesizing this compound.

Rationale: This acid-catalyzed esterification is an equilibrium-driven process. Using excess ethanol as the solvent drives the reaction toward the product side, ensuring a high yield. Sulfuric acid serves as an efficient catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-hydroxycyclopentanecarboxylic acid (e.g., 0.98 g, 7.5 mmol) in absolute ethanol (3.8 mL), add a catalytic amount of concentrated sulfuric acid slowly while stirring.[1][3]

-

Reaction Execution: Stir the reaction mixture at room temperature for an extended period (typically 3 days) to allow the equilibrium to be established.[1][3]

-

Workup: Concentrate the mixture under reduced pressure to remove the excess ethanol. Partition the residue between ethyl acetate (75 mL) and a brine solution (25 mL).[1][3]

-

Extraction & Drying: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (75 mL). Combine the organic layers and dry over anhydrous sodium sulfate.[1][3]

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, typically as a light brown oil with high purity (e.g., 95% yield).[1][3]

Spectroscopic Validation

The identity and purity of the synthesized compound are confirmed by a suite of spectroscopic techniques. The expected data provides a structural fingerprint.

| Technique | Expected Signature Features |

| ¹H NMR | ~4.2 ppm (quartet, 2H): -O-CH₂-CH₃ protons, deshielded by the adjacent oxygen. ~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ protons. ~1.6-2.0 ppm (multiplet, 8H): Protons of the cyclopentane ring. Variable (singlet, 1H): -OH proton, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | ~175 ppm: Carbonyl carbon (C=O) of the ester. ~80 ppm: Quaternary carbon C1, bonded to -OH and the ester group. ~61 ppm: Methylene carbon (-O-CH₂) of the ethyl group. ~25-40 ppm: Methylene carbons of the cyclopentane ring. ~14 ppm: Methyl carbon (-CH₃) of the ethyl group. |

| IR Spectroscopy | ~3500 cm⁻¹ (broad): O-H stretching vibration of the alcohol. ~2960 cm⁻¹: C-H stretching of the alkane groups. ~1730 cm⁻¹ (strong): C=O stretching of the ester. ~1250 cm⁻¹: C-O stretching of the ester. |

| Mass Spectrometry | m/z 159 [M+H]⁺: The protonated molecular ion is often observed under soft ionization conditions.[1][3] m/z 141: Loss of H₂O. m/z 113: Loss of the ethoxy group (-OCH₂CH₃). |

Conformational Analysis: The Dynamic Cyclopentane Core

Unlike the planar depiction in 2D drawings, cyclopentane and its derivatives are puckered to alleviate torsional strain that would arise from eclipsed C-C bonds in a flat conformation.[5][6] This puckering results in two primary, low-energy conformations: the Envelope (possessing Cₛ symmetry) and the Half-Chair or Twist (possessing C₂ symmetry).[7]

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth carbon (the "flap") puckered out of this plane. This relieves most, but not all, of the torsional strain.[6]

-

Half-Chair/Twist Conformation: Three adjacent carbons are coplanar, with the other two displaced on opposite sides of the plane. This conformation is also effective at reducing strain.

Critically, the energy barrier between these conformations is exceptionally low (<0.5 kcal/mol), allowing them to interconvert rapidly at room temperature through a process known as pseudorotation .[5][8] This means the "pucker" is not static but rather rotates around the ring.

Diagram: Pseudorotation in the Cyclopentane Ring

Caption: The pseudorotation pathway allows facile interconversion between envelope and half-chair conformers.

Conformational Preferences of this compound

The presence of two bulky substituents at C1 breaks the symmetry of the cyclopentane ring and introduces a significant potential barrier to pseudorotation. This forces the molecule to adopt one or a few preferred low-energy conformations.

Key Influencing Factors:

-

Steric Hindrance: The quaternary C1 carbon is sterically demanding. To minimize steric clashes between the substituents and the rest of the ring, the molecule likely prefers an envelope conformation where C1 is the "flap" atom . This positions the bulky groups away from the adjacent methylene protons.

-

Intramolecular Hydrogen Bonding: A crucial conformational constraint is the potential for a hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the ester. This interaction would create a stable six-membered ring-like structure, significantly restricting the rotational freedom of both the -OH and the -COOEt groups. This is a dominant factor in determining the molecule's most stable state.

Diagram: Intramolecular Hydrogen Bonding

Caption: A potential intramolecular hydrogen bond creates a stable, pseudo-six-membered ring.

Methodologies for In-Depth Conformational Analysis

While speculative analysis is useful, rigorous conformational understanding requires computational or experimental validation. Computational chemistry provides a highly effective and accessible method for this purpose.

Protocol 2: Computational Conformational Analysis Workflow

Rationale: This workflow systematically explores the potential energy surface of the molecule to identify and rank the stability of its possible conformations. It begins with a broad search using a computationally inexpensive method (molecular mechanics) and refines the most promising candidates with a more accurate but demanding method (Density Functional Theory).

Step-by-Step Methodology:

-

Initial 3D Structure Generation:

-

Use a molecular editor (e.g., Avogadro, ChemDraw) to build the 3D structure of this compound.

-

Perform an initial rough geometry optimization using a universal force field (UFF).

-

-

Conformational Search (Molecular Mechanics):

-

Employ a computational chemistry package (e.g., Spartan, Gaussian, ORCA).

-

Perform a systematic or stochastic conformational search to explore the rotational freedom of the ethyl ester group and the puckering of the cyclopentane ring.

-

Use a robust molecular mechanics force field, such as MMFF94, which is well-parameterized for organic molecules.

-

This step will generate hundreds or thousands of potential conformers, which are then ranked by their steric energy.

-

-

Quantum Mechanical Optimization (DFT):

-

Select the lowest-energy conformers from the molecular mechanics search (e.g., all conformers within 5 kcal/mol of the global minimum).

-

For each selected conformer, perform a full geometry optimization using a more accurate method like Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

-

This step refines the molecular geometry and provides a more accurate relative energy for each conformer.

-

-

Frequency Calculation and Verification:

-

For each optimized structure, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).

-

Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies. A single imaginary frequency would indicate a transition state.

-

The results also provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) for more precise energy ranking.

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies of the stable conformers to determine their Boltzmann population at a given temperature.

-

Analyze the geometry of the global minimum conformer. Measure key dihedral angles to define the ring pucker. Measure the H-O---O=C distance and angle to confirm the presence and strength of the intramolecular hydrogen bond.

-

Conclusion and Outlook

This compound is more than a simple synthetic intermediate; it is a precisely structured scaffold. Its conformational behavior is dominated by the steric demands of its geminal substituents and the strong directing effect of a potential intramolecular hydrogen bond. This leads to a well-defined, low-energy conformation that rigidly orients the hydroxyl and ester functionalities. A thorough understanding of this 3D structure, ideally validated through the computational protocols outlined herein, is essential for scientists aiming to leverage this molecule. This knowledge allows for the rational design of synthetic routes and the predictable construction of complex molecular architectures, solidifying its role as a valuable tool in the pursuit of novel therapeutics and advanced materials.

References

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved January 6, 2026, from [Link]

-

Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved January 6, 2026, from [Link]

-

Imperial College London. (n.d.). Cycloalkanes. Retrieved January 6, 2026, from [Link]

-

Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. Retrieved January 6, 2026, from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved January 6, 2026, from [Link]

Sources

- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 2. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]

- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Cycloalkanes [ch.ic.ac.uk]

- 8. worldscientific.com [worldscientific.com]

An In-Depth Technical Guide to Ethyl 1-hydroxycyclopentanecarboxylate: From Historical Discovery to Modern Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclopentanecarboxylate, a seemingly unassuming molecule, holds a significant place in the landscape of organic synthesis. Its journey from a subject of early explorations in alicyclic chemistry to a valuable building block in modern drug discovery and agrochemical development is a testament to the enduring principles of synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of this versatile compound. By examining the foundational chemistry that led to its creation and tracing its utility to the present day, we gain a deeper appreciation for the intellectual and experimental pillars that support contemporary chemical synthesis.

The Dawn of Alicyclic Chemistry: A Historical Context

The story of this compound is intrinsically linked to the pioneering efforts of late 19th and early 20th-century chemists to understand and construct cyclic organic molecules. Before the seminal work of chemists like William Henry Perkin Jr., the synthesis of stable, non-aromatic rings was a significant challenge.

A prevailing intellectual framework of the time was Adolf von Baeyer's Strain Theory, proposed in 1885.[1][2][3] This theory attempted to explain the relative stability of cycloalkanes based on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[1][2] Baeyer's theory, while not entirely accurate in its assumption of planar rings, was a crucial conceptual leap that spurred research into the synthesis of five- and six-membered rings, which were predicted to be relatively stable.[4][5]

William Henry Perkin Jr., a prominent figure in this era, made groundbreaking contributions to the synthesis of alicyclic compounds. His work, beginning in the 1880s, demonstrated practical methods for forming these ring systems, often starting from α,ω-dihaloalkanes and compounds with active methylene groups.[6][7] This foundational work laid the groundwork for the systematic synthesis of a wide array of cyclic molecules, including the cyclopentane core of the topic compound.

The Genesis of a Synthon: Unraveling the Early Synthetic Pathway

While a singular "discovery" paper for this compound remains elusive in the historical literature, its synthesis can be logically deduced from the established chemical principles and reactions of the time. The most probable early route to this α-hydroxy ester involved a three-step sequence starting from a readily accessible cyclic ketone.

Step 1: The Preparation of Cyclopentanone

The journey begins with the synthesis of the foundational cyclopentane ring structure in the form of cyclopentanone. Early methods for the preparation of cyclopentanone often involved the ketonic decarboxylation of adipic acid. This reaction, conducted at high temperatures, typically in the presence of a catalyst like barium hydroxide, provided a reliable route to the five-membered cyclic ketone.[5]

Step 2: Formation of 1-Hydroxycyclopentanecarboxylic Acid via the Cyanohydrin Reaction

With cyclopentanone in hand, the next crucial transformation was the introduction of the carboxyl and hydroxyl groups at the same carbon atom. The cyanohydrin reaction, a well-established method by the early 20th century, provided a direct pathway to the precursor of our target molecule.[8] In this reaction, cyclopentanone is treated with a cyanide source, such as hydrogen cyanide or a cyanide salt under acidic conditions, to form cyclopentanone cyanohydrin.

This intermediate is then subjected to hydrolysis, typically with a strong acid, to convert the nitrile group into a carboxylic acid, yielding 1-hydroxycyclopentanecarboxylic acid.[9] This α-hydroxy acid is the immediate precursor to the final ethyl ester.

Step 3: Esterification to this compound

The final step in this historical synthesis is the esterification of 1-hydroxycyclopentanecarboxylic acid. The Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic and highly effective method for this transformation.[6][7] This reaction involves refluxing the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[1] The equilibrium of the reaction is driven towards the ester product by the large excess of the alcohol.

The overall historical synthetic pathway is summarized in the following workflow diagram:

Caption: Historical synthesis of this compound.

Detailed Historical Synthesis Protocol

The following table outlines a representative, step-by-step protocol for the historical synthesis of this compound, based on the chemical principles of the late 19th and early 20th centuries.

| Step | Reaction | Reagents and Conditions |

| 1 | Ketonic Decarboxylation | Adipic acid, Barium hydroxide (catalyst), Heated to 285-295°C. |

| 2 | Cyanohydrin Formation | Cyclopentanone, Hydrogen cyanide (generated in situ from NaCN and acid). |

| 3 | Hydrolysis | Cyclopentanone cyanohydrin, Aqueous sulfuric acid, Heat. |

| 4 | Fischer-Speier Esterification | 1-Hydroxycyclopentanecarboxylic acid, Ethanol (excess), Sulfuric acid (catalyst), Reflux. |

Evolution of Synthetic Methodologies

While the historical synthesis provided a viable, albeit sometimes low-yielding, route to this compound, modern organic synthesis has introduced more efficient and versatile methods. These include advancements in organometallic chemistry and the development of milder and more selective reagents. However, the fundamental approach of synthesizing the α-hydroxy acid followed by esterification remains a common and practical strategy.

Modern Applications in Research and Industry

In contemporary organic synthesis, this compound has emerged as a valuable and versatile building block. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for a wide range of subsequent chemical modifications. This has made it a key intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

A notable application is its use as a precursor in the synthesis of the insecticide and miticide, spiromesifen. This highlights the industrial relevance of this compound and the continued importance of fundamental building blocks in the development of new technologies.

The logical progression of synthetic utility is illustrated below:

Caption: From foundational chemistry to modern applications.

Conclusion

The story of this compound is a microcosm of the evolution of organic synthesis. Born from the intellectual curiosity and experimental rigor of early pioneers in alicyclic chemistry, it has transitioned into a practical and valuable tool for modern chemists. Its history underscores the importance of understanding fundamental reaction mechanisms and the enduring legacy of classic synthetic transformations. As the demand for novel and complex molecules continues to grow, the utility of such foundational building blocks is certain to persist, enabling future innovations in science and technology.

References

- Perkin Alicyclic Synthesis. (1883). Berichte der deutschen chemischen Gesellschaft, 16, 1793.

-

William Henry Perkin Jr. In Wikipedia. Retrieved from [Link].

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

-

Baeyer's Strain theory.pptx. In Slideshare. Retrieved from [Link].

-

Baeyer Strain Theory. (2024, February 11). In Pharmacareerinsider. Retrieved from [Link].

-

Baeyer Strain Theory. (2019, December 27). In YouTube. Retrieved from [Link].

-

Baeyer's Angle Strain Theory For B.Sc. Sem-II Organic Chemistry: US02CCHE01 By Dr. Vipul B. Kataria Introduction. In vpscience.org. Retrieved from [Link].

-

Ring Strain in Cycloalkanes. In Química Organica.org. Retrieved from [Link].

-

cyclopentanone. In Organic Syntheses. Retrieved from [Link].

-

Cyanohydrin reaction. In Wikipedia. Retrieved from [Link].

-

Organic Mechanism - Cyanohydrin to alpha-Hydroxy Carboxylic Acid 001. (2012, March 27). In YouTube. Retrieved from [Link].

-

Fischer–Speier esterification. In Wikipedia. Retrieved from [Link].

-

Fischer–Speier esterification. In Grokipedia. Retrieved from [Link].

-

Fischer-Speier Esterification. In SynArchive. Retrieved from [Link].

Sources

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Radical cyclisation reactions leading to polyhydroxylated cyclopentane derivatives: synthesis of (1R,2R,3S,4R)- and (1S,2S,3R,4S)-4-hydroxyethylcyclopentane-1,2,3-triol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Metal-assisted cycloadditions. Part 1. Synthesis of substituted cyclopentane-derivatives obtained from the reactions of (η1-allyl)dicarbonyl(η5-cyclopentadienyl)iron with electron-deficient olefins and acetylenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Fischer-Speier Esterification - Google Books [books.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Cyclopentanone synthesis [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

Ethyl 1-hydroxycyclopentanecarboxylate: A Technical Guide to Commercial Availability, Synthesis, and Application

Introduction

Ethyl 1-hydroxycyclopentanecarboxylate (CAS No. 41248-23-1) is a versatile organic compound that has garnered significant interest within the scientific community.[1] Structurally, it is an ester featuring a cyclopentane ring substituted with both a hydroxyl group and an ethyl carboxylate group at the same carbon atom.[1] This unique arrangement of functional groups makes it a valuable chiral building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility extends from the development of novel therapeutic agents to the production of modern pesticides.[2][3] This guide provides an in-depth analysis of its commercial availability, details a standard laboratory synthesis protocol, and explores its key applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective handling, application, and analysis.

| Property | Value | Source(s) |

| CAS Number | 41248-23-1 | [4] |

| Molecular Formula | C₈H₁₄O₃ | [5][6][7] |

| Molecular Weight | 158.20 g/mol | [5][8] |

| Appearance | Colorless to slightly yellow, clear liquid | [1][9] |

| Boiling Point | 83.5-84.5 °C @ 12 Torr | [6] |

| Density | 1.144 g/cm³ | [6] |

| Flash Point | 77 °C | [6] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| pKa | 13.28 ± 0.20 (Predicted) | [7] |

Spectroscopic Data Insights:

-

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound typically shows a protonated molecular ion peak ([M+H]⁺) at m/z 159.[3][5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester and a broad band around 3500 cm⁻¹ for the O-H stretch of the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.4 ppm) and multiplets for the cyclopentane ring protons.

-

¹³C NMR will display a signal for the ester carbonyl carbon around 167 ppm and a signal for the carbon bearing the hydroxyl group around 61 ppm. Spectroscopic data is available for confirmation from various suppliers.[10]

-

Commercial Availability and Sourcing

This compound is readily available for research and development purposes from a range of chemical suppliers. Purity levels are typically 95% or higher, suitable for most synthetic applications. The compound is offered in various quantities, from milligrams to kilograms, to accommodate needs from laboratory-scale research to pilot-scale production.

| Supplier | Example Product Name/Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Ambeed, Inc. (AMBH2D6EDEEB) | 95% | 100 mg, 250 mg |

| Thermo Scientific Chemicals | Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate | 97% | 1 g |

| ChemicalBook Suppliers | Multiple listings (e.g., from Shanghai Hekang Biotechnology, airuikechemical) | 95-99% | Grams to Kilograms |

| BLD Pharm | This compound | >95% | Not specified |

| CymitQuimica | Multiple listings | 95-96% | 1 g, 2 g, 5 g |

| LEAPChem | Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester | Not specified | Bulk quantities |

| Dayang Chem (Hangzhou) Co.,Ltd. | This compound | Not specified | Kilogram quantities |

Note: Pricing and availability are subject to change. Researchers should consult the respective supplier websites for the most current information.

Synthesis Protocol: Fischer Esterification

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 1-Hydroxycyclopentanecarboxylic acid using ethanol as both the reagent and solvent, with a strong acid catalyst.[3][5] This method is efficient and yields the product in high purity.

Principle of the Method

Fischer esterification is an acid-catalyzed condensation reaction. A catalytic amount of strong acid, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the ethanol. The subsequent elimination of a water molecule yields the desired ester. The use of excess ethanol can shift the equilibrium towards the product side, maximizing the yield.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxycyclopentanecarboxylic acid (e.g., 0.98 g, 7.5 mmol) in absolute ethanol (3.8 mL).[3][5]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution while stirring.

-

Reaction: Stir the reaction mixture at room temperature for an extended period, typically up to 3 days, to allow the reaction to reach equilibrium.[3][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.[3][5]

-

Workup & Extraction:

-

Partition the resulting residue between ethyl acetate (75 mL) and a saturated aqueous solution of sodium chloride (brine, 25 mL).[3][5]

-

Causality: This step serves two purposes. It removes the water-soluble components (sulfuric acid, residual ethanol) and the brine solution helps to decrease the solubility of the organic product in the aqueous layer, thereby improving the efficiency of the extraction into the ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer once more with ethyl acetate (75 mL) to recover any remaining product.[3][5]

-

-

Drying and Isolation:

-

Combine the organic layers and dry them over anhydrous sodium sulfate.[3][5]

-

Causality: Anhydrous sodium sulfate is a neutral drying agent that effectively removes trace amounts of water from the organic solvent without reacting with the product.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown oil (expected yield: ~95%).[3][5] The product can be further purified by vacuum distillation if required.

-

Key Applications in Research and Development

The bifunctional nature of this compound makes it a strategic starting material for various synthetic targets.

Caption: Major application pathways for this compound.

-

Agrochemicals: It is a known building block in the synthesis of spiromesifen, a potent insecticide and miticide used for crop protection.[3]

-

Pharmaceuticals: The hydroxyl and carboxyl groups are readily modifiable, making it a valuable precursor for drug discovery.[2]

-

Ester Derivatives: The hydroxyl group can be esterified to produce compounds investigated for analgesic and anti-inflammatory properties.[2]

-

Amide Derivatives: The carboxyl group can be converted into various amides, which are explored for their potential to modulate enzyme activity in treating conditions like cancer and cardiovascular disorders.[2]

-

-

Analytical Standards: It is also used as a component in pesticide testing mixes, for instance, in the quality control of cannabis products.[3]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research and development use only.[4]

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[4][7]

-

Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[4] Avoid breathing vapors or mist.

-

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][11]

-

Skin Contact: Wash off with soap and plenty of water.[11]

-

Inhalation: Move the person into fresh air.[11]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[4][11] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Conclusion

This compound is a commercially accessible and synthetically valuable building block. Its straightforward synthesis via Fischer esterification and the presence of two modifiable functional groups provide a versatile platform for creating diverse molecular architectures. With established applications in the agrochemical sector and significant potential in pharmaceutical development, this compound will continue to be a key intermediate for researchers and scientists working at the forefront of chemical innovation. Proper understanding of its properties, sourcing, and safe handling procedures is paramount to harnessing its full potential.

References

-

MSDS of ethyl 1-hydroxycyclopropane-1-carboxylate. Capot Chemical Co., Ltd. [Link]

-

Ethyl 1-Hydroxycyclopentane-carboxylate Cas 41248-23-1. GetChem Co., Ltd. [Link]

-

CAS No.41248-23-1,ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE Suppliers. LookChem. [Link]

-

Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem. [Link]

-

(1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthu-Subashini/158581e289e0018a4a58b85750019689f2820560]([Link]

-

Spectra Problem #7 Solution. University of Calgary. [Link]

Sources

- 1. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]

- 2. chemneo.com [chemneo.com]

- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. getchem.com [getchem.com]

- 10. 41248-23-1|this compound|BLD Pharm [bldpharm.com]

- 11. capotchem.cn [capotchem.cn]

Safety and handling of Ethyl 1-hydroxycyclopentanecarboxylate

An In-Depth Technical Guide to the Safe Handling of Ethyl 1-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 41248-23-1) is a valuable building block in organic synthesis.[1] It is utilized in the creation of various compounds, including the insecticide and miticide spiromesifen.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling.[2] A proactive understanding of these risks is the foundation of a safe experimental workflow.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |

| Skin Corrosion/Irritation | - | H315: Causes skin irritation[1] |

| Hazardous to the Aquatic Environment (Long-term) | Category Chronic 3 | H412: Harmful to aquatic life with long lasting effects[2][3][4] |

The primary risks associated with this compound are significant eye irritation upon contact and its potential for long-term harm to aquatic ecosystems.[2][3] The H319 classification indicates that direct contact with the eyes can cause redness, pain, and inflammation, potentially leading to more severe damage if not addressed immediately.[3] The H412 classification underscores the importance of preventing its release into the environment, as it can have lasting adverse effects on aquatic organisms.[2][4]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for its proper handling and storage.

| Property | Value |

| Molecular Formula | C8H14O3[2][3] |

| Molecular Weight | 158.2 g/mol [1][3] |

| Appearance | Yellow liquid[1] |

| CAS Number | 41248-23-1[2][3] |

| Boiling Point | 206 °C[1] |

| Flash Point | 77 °C[1][4] |

| Density | 1.144 g/cm³[1] |

| Storage Temperature | 2-8°C, sealed in a dry environment[1][5] |

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and standardized procedures, is essential.

Engineering Controls

The primary engineering control for handling this compound is to work within a well-ventilated area, such as a chemical fume hood.[4][6] This is crucial to avoid the inhalation of any mists or vapors that may be generated, particularly during heating or agitation.[6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is a non-negotiable aspect of handling this chemical.[7] The recommended PPE is based on minimizing the risk of exposure to the eyes and skin.[3]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] Given the H319 classification, this is the most critical piece of PPE to prevent serious eye irritation.

-

Skin Protection:

-

Respiratory Protection: While generally not required if working in a well-ventilated fume hood, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3][9]

Standard Handling Protocol

The following step-by-step protocol outlines the causality behind each procedural choice to ensure a self-validating and safe workflow.

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Inspect all required PPE for defects.

-

Aliquotting: When transferring the liquid, use non-sparking tools and ground/bond containers and receiving equipment to prevent fire caused by electrostatic discharge.[4][8]

-

Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][3] This prevents accidental secondary contamination. Decontaminate all surfaces and equipment used.

-

Waste Disposal: Dispose of contents and the container in an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3][4]

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

-

Keep the container tightly closed.[4][6] The recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The following procedures should be initiated immediately while seeking medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration.[3][6]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[3][6]

-

In Case of Eye Contact: This is a critical exposure route. Rinse cautiously and thoroughly with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][10] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Immediate medical attention is necessary.[10]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

-

Advice for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA).[3][6][11]

Accidental Release Measures

A systematic approach is required to contain and clean up a spill safely.

-

Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[6][11]

-

Control Ignition Sources: Remove all sources of ignition from the area.[3][8]

-

Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains to avoid environmental contamination.[6][8]

-

Absorb and Collect: Soak up the spill with an inert absorbent material. Pick up and arrange for disposal without creating dust.[6]

-

Store for Disposal: Keep the collected material in suitable, closed containers for disposal by a licensed professional waste disposal service.[6]

Stability and Reactivity

While specific data on reactivity is limited, general precautions should be taken.[3][11]

-

Chemical Stability: The product is stable under recommended storage conditions.[6]

-

Conditions to Avoid: Avoid moisture.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

-

Hazardous Decomposition Products: No data is available, but combustion may produce carbon oxides.[3][9]

Toxicological and Ecological Information

A significant finding from the available safety data is the lack of comprehensive toxicological information.[3][11] Acute toxicity data for oral, dermal, and inhalation routes is not available.[3] This absence of data does not imply safety. Instead, it necessitates a more cautious approach, treating the substance as potentially harmful until proven otherwise.

The compound is classified as harmful to aquatic life with long-lasting effects (H412).[2][3][4] This authoritative classification requires stringent measures to prevent its release into waterways or soil. All waste materials containing this substance must be disposed of as hazardous waste.

Disposal Considerations

All disposal practices must be in compliance with local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

-

Contaminated Packaging: Dispose of as unused product.[6]

References

-

Molbase. (n.d.). MSDS of ethyl 1-hydroxycyclopropane-1-carboxylate. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. [Link]

-

PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxycyclopentanecarboxylate. [Link]

-

Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. [Link]

-

PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester. [Link]

Sources

- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]